molecular formula C16H24N2 B1309361 2-Benzyl-2,8-diaza-spiro[5.5]undecane CAS No. 401648-35-9

2-Benzyl-2,8-diaza-spiro[5.5]undecane

Cat. No.: B1309361
CAS No.: 401648-35-9
M. Wt: 244.37 g/mol
InChI Key: VOWXMZNSTISHLF-UHFFFAOYSA-N
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Description

2-Benzyl-2,8-diaza-spiro[5.5]undecane is a spiro compound characterized by a unique bicyclic structure containing nitrogen atoms.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Benzyl-2,8-diaza-spiro[5.5]undecane typically involves the reaction of benzylamine with a suitable cyclic ketone under specific conditions. One common method includes the use of a base such as sodium hydride or potassium tert-butoxide to facilitate the formation of the spirocyclic structure .

Industrial Production Methods

Industrial production methods for 2-Benzyl-2,8-diaza-spiro[5 large-scale synthesis would likely involve optimization of the reaction conditions mentioned above to ensure high yield and purity .

Chemical Reactions Analysis

Types of Reactions

2-Benzyl-2,8-diaza-spiro[5.5]undecane can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction typically produces amines .

Scientific Research Applications

2-Benzyl-2,8-diaza-spiro[5.5]undecane has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-Benzyl-2,8-diaza-spiro[5.5]undecane involves its interaction with specific molecular targets. The nitrogen atoms in the spirocyclic structure can form hydrogen bonds or coordinate with metal ions, influencing various biochemical pathways. These interactions can modulate enzyme activity or receptor binding, leading to the observed biological effects .

Comparison with Similar Compounds

Similar Compounds

  • 2-Benzyl-8-Boc-2,8-diaza-spiro[5.5]undecan-1-one
  • 2-Benzyl-2,8-diazaspiro[5.5]undecane dihydrochloride

Uniqueness

2-Benzyl-2,8-diaza-spiro[5.5]undecane is unique due to its specific spirocyclic structure, which imparts distinct chemical and physical properties. Compared to similar compounds, it may exhibit different reactivity and biological activity, making it a valuable compound for various applications .

Properties

IUPAC Name

2-benzyl-2,8-diazaspiro[5.5]undecane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H24N2/c1-2-6-15(7-3-1)12-18-11-5-9-16(14-18)8-4-10-17-13-16/h1-3,6-7,17H,4-5,8-14H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VOWXMZNSTISHLF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2(CCCN(C2)CC3=CC=CC=C3)CNC1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H24N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80405776
Record name 2-Benzyl-2,8-diaza-spiro[5.5]undecane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80405776
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

244.37 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

401648-35-9
Record name 2-Benzyl-2,8-diaza-spiro[5.5]undecane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80405776
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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